UNC7145
Description
Contextualizing UNC7145 within Chemical Epigenetics Research
This compound as a Negative Control for UNC6934
In the pursuit of understanding NSD2's biological functions, the chemical probe UNC6934 has proven to be an invaluable tool. UNC6934 is a potent and selective antagonist specifically targeting the N-terminal PWWP (PWWP1) domain of NSD2. uni.lunih.gov Its efficacy stems from its ability to occupy the canonical H3K36me2-binding pocket of PWWP1, thereby antagonizing the interaction between PWWP1 and nucleosomal H3K36me2. uni.lunih.gov Research has demonstrated that UNC6934 binds to NSD2-PWWP1 with a dissociation constant (K_d) ranging from 80 to 92 nM, exhibiting high selectivity over 14 other PWWP domains, including NSD3-PWWP1, which is phylogenetically the closest.
The disruption of the NSD2-PWWP1 interaction by UNC6934 has been quantified with an IC50 value of 104 nM in assays measuring its effect on nucleosomal H3K36me2. Furthermore, UNC6934 selectively engages endogenous NSD2 in cells and induces the accumulation of endogenous NSD2 in the nucleolus, a phenotype that mirrors the localization defects observed in NSD2 protein isoforms resulting from multiple myeloma-associated translocations. uni.lunih.gov
Crucially, this compound serves as a well-characterized negative control for UNC6934. This compound is an inactive derivative of UNC6934, distinguished by a subtle structural modification: an iso-propyl group replaces the cyclo-propyl group present in UNC6934. This seemingly minor alteration renders this compound biologically inactive in relevant assays. Specifically, this compound demonstrates poor binding activity towards NSD2-PWWP1, with a K_d exceeding 20 µM, and is inactive in both Surface Plasmon Resonance (SPR) and NanoBret assays that measure NSD2-PWWP1 engagement and interaction with H3K36me2 nucleosomes. Competitive chemoproteomics pulldowns have further validated the distinct target engagement profiles of UNC6934 and this compound, confirming this compound's utility as a reliable negative control.
The comparative data for UNC6934 and this compound are summarized in Table 1, highlighting the significant difference in their activity against NSD2-PWWP1.
Table 1: Comparative Activity of UNC6934 and this compound Against NSD2-PWWP1
| Compound | Target | Binding Affinity (K_d) | H3K36me2 Nucleosome Interaction (IC50) | Cellular Activity | Role |
| UNC6934 | NSD2-PWWP1 | 80-92 nM | 104 nM - 1.09 µM | Induces nucleolar accumulation of NSD2 uni.lunih.gov | Active Chemical Probe |
| This compound | NSD2-PWWP1 | > 20 µM | Inactive by NanoBret assays | Inactive | Negative Control |
The Significance of Chemical Probes in Epigenetic Research
Chemical probes are indispensable tools in modern biological research, particularly in the burgeoning field of epigenetics. These are precisely characterized small molecules that exhibit potent and selective activity against specific protein targets within cells. Their utility lies in their ability to modulate the function of target proteins, thereby enabling researchers to establish a direct link between the inhibition or activation of a particular protein and observed cellular phenotypes.
Organizations like the Structural Genomics Consortium (SGC) have been pivotal in advancing epigenetic research by openly developing and disseminating well-characterized chemical probes. These probes facilitate the exploration of target biology and therapeutic potential, serving as crucial instruments for target validation and as foundational starting points for drug discovery programs. The availability of high-quality chemical probes, including negative controls like this compound, is therefore paramount for generating reliable and reproducible data, ultimately accelerating our understanding of epigenetic processes and their implications in health and disease.
Properties
Molecular Formula |
C24H23N5O4 |
|---|---|
Molecular Weight |
445.479 |
IUPAC Name |
N-Isopropyl-3-oxo-N-(4-(pyrimidin-4-ylcarbamoyl)benzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide |
InChI |
InChI=1S/C24H23N5O4/c1-15(2)29(24(32)18-7-8-19-20(11-18)33-13-22(30)27-19)12-16-3-5-17(6-4-16)23(31)28-21-9-10-25-14-26-21/h3-11,14-15H,12-13H2,1-2H3,(H,27,30)(H,25,26,28,31) |
InChI Key |
HUIINGSTUYTZJL-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(N2)C(OCC2=O)=C1)N(C(C)C)CC3=CC=C(C(NC4=NC=NC=C4)=O)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UNC7145; UNC-7145; UNC 7145 |
Origin of Product |
United States |
Molecular and Cellular Mechanism of Action of Unc7145 As a Non Binder to Nsd2 Pwwp1
Target Identification and Domain Specificity: NSD2-PWWP1 Domain
The N-terminal PWWP domain of NSD2 (NSD2-PWWP1) has been identified as a key chromatin-binding module. nih.govscholaris.ca This domain is crucial for tethering the NSD2 enzyme to specific locations on the chromatin, which is essential for its function in regulating gene expression through histone methylation. scholaris.carupress.org
The PWWP domain, named for a conserved Pro-Trp-Trp-Pro motif, is a structural unit found in many chromatin-associated proteins. nih.govatlasgeneticsoncology.org These domains function as "reader" modules, recognizing and binding to specific post-translational modifications on histone proteins, particularly methylated lysine (B10760008) residues. nih.govresearchgate.net PWWP domains typically consist of a five-stranded β-barrel that forms an aromatic cage for methyl-lysine binding, and they often possess a positively charged surface that facilitates interaction with the negatively charged DNA backbone. researchgate.netnih.gov This dual recognition of both histone marks and nucleosomal DNA allows for high-affinity and specific targeting of chromatin. nih.govnih.gov
The NSD2-PWWP1 domain exhibits high specificity for histone H3 dimethylated at lysine 36 (H3K36me2). nih.gov Research has demonstrated that NSD2-PWWP1 preferentially binds to nucleosomes containing H3K36me2 over those with other methylation marks (such as H3K4me2, H3K9me2, H3K27me2) or different methylation states of H3K36 (e.g., H3K36me3). nih.govnih.gov This interaction is mediated by a conserved aromatic cage within the PWWP1 domain that accommodates the dimethylated lysine. scholaris.caresearchgate.net The binding to H3K36me2-modified nucleosomes is believed to stabilize NSD2 at chromatin, contributing to the propagation of this specific histone mark. rupress.orgnih.gov
Absence of UNC7145 Binding to NSD2-PWWP1
This compound was designed as a negative control for UNC6934, a potent ligand that binds the NSD2-PWWP1 domain. nih.govscispace.com Experimental data consistently show that this compound has no appreciable binding affinity for the NSD2-PWWP1 domain. nih.govbiorxiv.org
The critical difference between the active UNC6934 and the inactive this compound lies in a single functional group: UNC6934 possesses a cyclopropyl (B3062369) group, whereas this compound has an isopropyl moiety. nih.govbiorxiv.org This seemingly minor substitution has a profound impact on the molecule's ability to fit into the methyl-lysine binding pocket of the NSD2-PWWP1 domain. The rigid, triangular structure of the cyclopropyl group is essential for the high-affinity interaction observed with UNC6934. In contrast, the bulkier and more flexible isopropyl group of this compound creates a steric clash that prevents it from properly docking within the binding site. nih.govbiorxiv.org This structural incompatibility is the direct cause of its inactivity.
Consistent with its inability to bind the NSD2-PWWP1 domain, this compound fails to disrupt the interaction between the domain and its natural substrate, H3K36me2-containing nucleosomes. nih.govscholaris.ca In biochemical proximity assays, such as the AlphaScreen assay, the active probe UNC6934 effectively displaces NSD2-PWWP1 from H3K36me2 nucleosomes in a dose-dependent manner. nih.govbiorxiv.org Conversely, this compound shows no measurable effect in the same assay, even at high concentrations. nih.govbiorxiv.org
Table 1: Comparative Activity of this compound and UNC6934
| Compound | Target Domain | Effect on NSD2-PWWP1 / H3K36me2 Interaction (IC₅₀) | Reference |
|---|---|---|---|
| This compound | NSD2-PWWP1 | No measurable effect | nih.govbiorxiv.org |
| UNC6934 | NSD2-PWWP1 | 104 ± 13 nM | nih.govbiorxiv.org |
Table 2: Differential Scanning Fluorimetry (DSF) Data
| Compound (at 100 µM) | Protein | Tm (°C) | ΔTm vs. WT (°C) | Reference |
|---|---|---|---|---|
| DMSO (Control) | Wild-Type NSD2-PWWP1 | 45.0 ± 0.1 | N/A | researchgate.net |
| UNC6934 | Wild-Type NSD2-PWWP1 | 51.5 ± 0.1 | +6.5 | researchgate.net |
| This compound | Wild-Type NSD2-PWWP1 | 45.1 ± 0.1 | +0.1 | researchgate.net |
Implications for NSD2 Function and Subcellular Localization
The inability of this compound to bind NSD2-PWWP1 means it does not affect the function or localization of the NSD2 protein, making it an ideal negative control. The active probe UNC6934, by blocking the PWWP1 domain's interaction with chromatin, causes a significant relocalization of the NSD2 protein to the nucleolus. scholaris.cascholaris.cabiorxiv.org This phenocopies the nucleolar enrichment seen in certain cancers where NSD2 isoforms lack a functional PWWP1 domain. scholaris.cabiorxiv.org In stark contrast, cells treated with this compound show no change in the normal nuclear localization of NSD2, demonstrating that the effects observed with UNC6934 are specifically due to its engagement with the NSD2-PWWP1 domain. researchgate.netscispace.com This highlights the crucial role of the PWWP1 domain in maintaining the proper sub-nuclear distribution of NSD2, which is essential for its role in regulating the epigenetic landscape. scholaris.carupress.org
Table 3: Compound Names
| Compound Name | |
|---|---|
| UNC6934 |
Non-Impact on NSD2 Chromatin Engagement
The engagement of NSD2 with chromatin is a critical aspect of its function in regulating gene expression, primarily through the deposition of the H3K36me2 histone mark. scispace.comnih.gov This interaction is mediated by multiple domains within NSD2, including the PWWP1 domain, which recognizes H3K36me2/3-modified nucleosomes. researchgate.net
This compound has been demonstrated to have no significant effect on the interaction between the NSD2-PWWP1 domain and its chromatin-based ligands. In biochemical assays such as the AlphaScreen, this compound failed to disrupt the binding of NSD2-PWWP1 to nucleosomes containing H3K36me2, even at high concentrations. researchgate.netresearchgate.net This is in stark contrast to its active counterpart, UNC6934, which effectively inhibits this interaction in a dose-dependent manner. researchgate.netresearchgate.net
Further studies using full-length NSD2 protein confirmed the inability of this compound to displace the protein from chromatin. While UNC6934 could efficiently disengage full-length NSD2 from H3K36me2-modified nucleosomes, particularly in the presence of competitive DNA, this compound showed a significantly weaker effect, with an IC50 value approximately 65-fold higher than that of UNC6934. nih.gov Moreover, in fluorescence polarization assays designed to measure the displacement of double-stranded DNA from the NSD2-PWWP1 domain, this compound showed no significant effect, indicating it does not interfere with this aspect of chromatin association. nih.gov
These findings collectively establish that this compound does not bind to the NSD2-PWWP1 domain in a manner that would alter its engagement with chromatin, solidifying its role as a reliable negative control for studying NSD2's chromatin-related functions.
Table 1: Comparative Effect of this compound and UNC6934 on NSD2 Chromatin Engagement
| Assay Type | Target Interaction | Effect of UNC6934 | Effect of this compound | Reference |
|---|---|---|---|---|
| AlphaScreen | NSD2-PWWP1 binding to H3K36me2 Nucleosomes | Dose-dependent disruption (IC50 = 104 ± 13 nM) | No measurable effect | researchgate.netresearchgate.net |
| AlphaScreen | Full-length NSD2 binding to H3K36me2 Nucleosomes | Disruption (IC50 = 78 ± 29 nM) | Very weak disruption (IC50 = 5.1 ± 1 µM) | nih.gov |
Non-Impact on NSD2 Nucleolar Localization
The subcellular localization of NSD2 is tightly regulated, and disruption of its chromatin reader domains can lead to its sequestration in the nucleolus. researchgate.netbiorxiv.org The active probe UNC6934, by antagonizing the PWWP1 domain's interaction with chromatin, induces a significant relocalization of NSD2 from the nucleoplasm to the nucleolus. oregonstate.edunih.govscispace.com This effect phenocopies genetic mutations that truncate the PWWP1 domain. researchgate.netbiorxiv.org
In contrast, this compound does not induce this change in subcellular localization. researchgate.net Immunofluorescence imaging experiments consistently show that treatment with this compound results in NSD2 localization that is indistinguishable from that of untreated or vehicle-treated (DMSO) cells. biorxiv.org When cells are co-stained for NSD2 and the nucleolar marker fibrillarin, treatment with UNC6934 leads to a high degree of colocalization, whereas treatment with this compound shows no such effect. researchgate.net
Furthermore, in chemiprecipitation experiments using a biotinylated derivative of UNC6934 to pull down endogenous NSD2, the active compound's ability to enrich NSD2 could be blocked by pre-incubation with excess UNC6934, but not by pre-incubation with this compound. nih.gov This provides further evidence that this compound does not engage the endogenous NSD2 protein in cells in a way that would influence its interactions or localization. nih.govebi.ac.uk The consistent observation that this compound does not alter NSD2's normal localization confirms its inactivity towards the NSD2-PWWP1 target in a cellular context. biorxiv.org
Application and Validation of Unc7145 in Academic Research Methodologies
Biophysical Characterization Assays
Biophysical assays are fundamental in determining the direct interaction, or lack thereof, between a compound and its putative protein target. For UNC7145, these assays confirm its inability to bind to the NSD2-PWWP1 domain, a key characteristic for a negative control.
Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment
Differential Scanning Fluorimetry (DSF), or thermal shift assay, is employed to assess whether a compound binds to and stabilizes a target protein by measuring changes in the protein's melting temperature (Tm). harvard.eduresearchgate.net In the characterization of this compound, DSF was used to evaluate its binding against a panel of 15 human PWWP domains, including the intended target of its active counterpart, NSD2-PWWP1.
The results demonstrated that this compound, when tested at a high concentration of 100 µM, did not induce any significant thermal stabilization in any of the PWWP domains. scholaris.ca The change in melting temperature (ΔTm) for NSD2-PWWP1 in the presence of this compound was negligible, starkly contrasting with the significant stabilization observed with the active probe UNC6934. scholaris.ca This lack of a thermal shift confirms that this compound does not bind to NSD2-PWWP1 or other closely related PWWP domains under these conditions. scholaris.caresearchgate.net
| Protein Domain | Compound | Concentration (µM) | ΔTm (°C) | Result |
| NSD2-PWWP1 | This compound | 100 | < 0.5 | Inactive |
| NSD3-PWWP1 | This compound | 100 | < 0.5 | Inactive |
| Other PWWP Domains (13 total) | This compound | 100 | < 0.5 | Inactive |
| Data sourced from Dilworth et al., 2022. scholaris.ca |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique used to measure real-time binding kinetics and affinity between a ligand (compound) and an analyte (protein). nih.gov The primary publication detailing the development of the UNC6934 probe utilized SPR to quantify its high-affinity binding to the NSD2-PWWP1 domain. scholaris.ca
In contrast, when this compound was evaluated using the same SPR assay, no appreciable binding to NSD2-PWWP1 was detected at concentrations up to 20 µM. scholaris.ca this compound is structurally very similar to UNC6934, differing only by the substitution of a cyclopropyl (B3062369) group with an isopropyl moiety. scholaris.ca This minor structural change completely abrogates binding, highlighting the specific structural requirements for interaction with the NSD2-PWWP1 binding pocket and validating this compound's utility as an inactive control. scholaris.ca
| Compound | Target | Max Concentration Tested (µM) | Binding Observed |
| This compound | NSD2-PWWP1 | 20 | No Appreciable Binding |
| Data sourced from Dilworth et al., 2022. scholaris.ca |
Biochemical Assays for Protein-Protein Interaction (PPI)
Biochemical assays are critical for determining a compound's ability to disrupt the interaction between a protein and its biological partner, such as a histone-modified nucleosome.
AlphaScreen Technology for Disruption Assays
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity assay technology used to study biomolecular interactions. epicypher.com This technology forms the basis of the dCypher platform used to assess the disruption of the NSD2-PWWP1 interaction with its chromatin substrate. The assay measures the ability of a compound to inhibit the interaction between the NSD2-PWWP1 protein domain and a nucleosome containing the histone H3 dimethylated at lysine (B10760008) 36 (H3K36me2), a known binding partner. nih.gov
In this assay format, the active probe UNC6934 demonstrated potent, dose-dependent inhibition of the NSD2-PWWP1 and H3K36me2-containing nucleosome interaction. nih.gov Conversely, this compound was shown to have no measurable effect on this protein-nucleosome interaction, further confirming its lack of biochemical activity toward the target. nih.gov
dCypher Platform for Protein-Nucleosome Interaction Profiling
The dCypher platform is a specialized screening assay based on AlphaScreen technology that interrogates the binding of chromatin-associated proteins to a diverse panel of physiologically relevant nucleosome substrates. epicypher.comcloudfront.net This platform was used to quantify the inhibitory activity of UNC6934 and this compound on the interaction between NSD2-PWWP1 and H3K36me2-containing nucleosomes.
The results from the dCypher assay were definitive: while UNC6934 potently disrupted the interaction with a half-maximum inhibitory concentration (IC50) of 104 ± 13 nM, this compound showed no inhibitory activity at all concentrations tested. nih.gov This demonstrates that the specific chemical structure of this compound is incapable of preventing the NSD2-PWWP1 "reader" domain from recognizing its cognate histone mark within the context of a nucleosome. nih.govcloudfront.net
| Compound | Target Interaction | Assay Platform | Result (IC50) |
| UNC6934 | NSD2-PWWP1 + H3K36me2 Nucleosome | dCypher | 104 ± 13 nM |
| This compound | NSD2-PWWP1 + H3K36me2 Nucleosome | dCypher | No measurable effect |
| Data sourced from Dilworth et al., 2022. nih.gov |
Cellular Assays and Selectivity Profiling
Demonstrating a compound's lack of activity within a cellular environment is the final and most important step in validating a negative control. Cellular assays confirm that the compound is cell-permeable but does not engage the intended target or elicit a biological response.
A NanoBRET (Bioluminescence Resonance Energy Transfer) protein-protein interaction assay was utilized in live U2OS cells to measure the engagement of this compound with NSD2-PWWP1. nih.govbiorxiv.org This assay measures the proximity between a NanoLuc-NSD2-PWWP1 fusion protein and a HaloTag-histone H3.3 fusion. nih.gov A compound that binds to NSD2-PWWP1 in cells will displace the histone, leading to a decrease in the BRET signal. nih.gov
The active probe UNC6934 produced a dose-dependent decrease in the BRET signal, indicating successful target engagement in cells with a half-maximum effective concentration (EC50) of 1.23 ± 0.25 µM. nih.gov In stark contrast, this compound had no effect on the BRET signal, confirming its inability to bind and engage the NSD2-PWWP1 domain in a live-cell context. nih.gov
For selectivity, this compound was profiled against a panel of methyltransferases and showed no inhibitory activity. scholaris.ca Furthermore, both UNC6934 and this compound were screened against a panel of 90 central nervous system receptors, channels, and transporters, where no significant off-target activities were observed. nih.gov This broad profiling confirms the clean selectivity profile of this compound, reinforcing its suitability as a negative control.
| Assay Type | Cell Line | Target | Compound | Result (EC50) |
| NanoBRET Target Engagement | U2OS | NSD2-PWWP1 | UNC6934 | 1.23 ± 0.25 µM |
| NanoBRET Target Engagement | U2OS | NSD2-PWWP1 | This compound | No effect |
| Data sourced from Dilworth et al., 2022. nih.gov |
NanoBRET PPI Assay for Live-Cell Target Engagement
The NanoBRET (Bioluminescence Resonance Energy Transfer) Protein-Protein Interaction (PPI) assay is a proximity-based method used to measure compound binding to a target protein within living cells. nih.gov The assay quantifies the interaction between a target protein fused to a NanoLuc luciferase (the energy donor) and a second protein, such as a histone, tagged with a fluorescent acceptor (e.g., HaloTag). nih.govbiorxiv.org When the two proteins are in close proximity (<10 nm), energy transfer occurs. A test compound that binds to the target protein and disrupts this interaction will cause a decrease in the BRET signal. nih.gov
In the context of the NSD2 PWWP1 domain, a NanoBRET PPI assay was developed to measure the interaction between an NSD2-PWWP1–NanoLuc fusion protein and a HaloTag–histone H3.3 fusion in U2OS cells. nih.gov This assay was employed to quantify the extent to which the chemical probe UNC6934 engages NSD2 in a live-cell environment. Researchers observed a dose-dependent decrease in the BRET signal upon treatment with UNC6934, indicating successful target engagement and disruption of the NSD2-histone interaction, with a half-maximum effective concentration (EC50) of 1.23 ± 0.25 μM. nih.govbiorxiv.org
Conversely, when the same assay was performed with this compound, it did not produce a similar dose-dependent decrease in the BRET signal. nih.govbiorxiv.org This result demonstrates that this compound does not engage the NSD2-PWWP1 domain in live cells, validating its use as a negative control and confirming that the activity observed with UNC6934 is specific to its unique chemical structure. nih.gov
| Compound | Target | Assay Principle | Cell Line | Result | Conclusion |
|---|---|---|---|---|---|
| UNC6934 | NSD2-PWWP1 | Disruption of NanoLuc-NSD2-PWWP1 and HaloTag-H3.3 interaction | U2OS | Dose-dependent decrease in BRET signal (EC50 = 1.23 ± 0.25 μM) | Demonstrates specific target engagement in live cells |
| This compound | NSD2-PWWP1 | Disruption of NanoLuc-NSD2-PWWP1 and HaloTag-H3.3 interaction | U2OS | No dose-dependent decrease in BRET signal | Confirms lack of target engagement; validates role as a negative control |
Specificity Assessment Against Other PWWP Domains and Methyltransferases
A crucial step in validating a chemical probe is to assess its specificity against related proteins, particularly other domains of the same class and enzymes with similar functions. This compound was profiled alongside UNC6934 to confirm that the probe's activity was limited to the intended NSD2-PWWP1 target.
Differential Scanning Fluorimetry (DSF), a thermal shift assay, was used to measure the binding of the compounds to a panel of 15 other human PWWP domains. nih.govscholaris.ca This technique assesses changes in the thermal stability of a protein upon ligand binding. A significant increase in the melting temperature (Tm) indicates a stabilizing interaction. While UNC6934 showed a significant thermal stabilization of NSD2-PWWP1, it did not stabilize any of the other 15 PWWP domains tested. nih.govscholaris.ca Consistent with its role as an inactive control, this compound was found to be inactive against all PWWP domains tested, including the primary target NSD2-PWWP1. nih.govresearchgate.net
| Protein | Condition | Tm (°C) ± SD | ΔTm vs. DMSO (°C) |
|---|---|---|---|
| wt-NSD2-PWWP1 | DMSO (Vehicle) | 45.0 ± 0.1 | N/A |
| UNC6934 (100 µM) | 52.7 ± 0.1 | +7.7 | |
| This compound (100 µM) | 45.2 ± 0.1 | +0.2 |
Chemoproteomics Pulldowns Coupled with Mass Spectrometry (LC-MS/MS) for Off-Target Analysis
To identify the protein targets of a compound on a proteome-wide scale and assess its selectivity, competitive chemoproteomics is a powerful, unbiased technique. ebi.ac.ukzenodo.org This method involves using a biotinylated version of the active compound (an affinity reagent) to "pull down" its interacting proteins from a whole-cell lysate. nih.govzenodo.org The captured proteins are then identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the study of the NSD2-PWWP1 probe, a biotinylated derivative named UNC7096 was used to capture proteins from KMS-11 multiple myeloma cell lysates. nih.govebi.ac.uk To identify specific binders, the lysates were pre-incubated with a high concentration of either the active probe (UNC6934), the negative control (this compound), or a vehicle control (DMSO) before the pulldown. nih.govzenodo.org Proteins that are specifically bound by the probe will be outcompeted by the free compound, leading to their depletion in the pulldown sample compared to the DMSO control.
The results of this experiment showed that pre-incubation with UNC6934 led to the significant and selective displacement of NSD2. nih.gov In contrast, pre-incubation with this compound did not result in the displacement of NSD2 or any other protein significantly, as visualized in volcano plots comparing enrichment against the DMSO control. nih.govbiorxiv.org This chemoproteomic profiling confirmed that UNC6934 selectively engages endogenous NSD2 in cells and demonstrated a lack of significant off-targets for both the probe and its inactive control, this compound. nih.govresearchgate.net
Immunofluorescence for Subcellular Localization Studies
Immunofluorescence is a microscopy technique used to visualize the location of a specific protein within a cell. researchgate.net It relies on antibodies that specifically bind to the target protein, which are then detected by secondary antibodies conjugated to fluorophores. This method was used to determine if antagonizing the NSD2-PWWP1 domain with a small molecule could alter the subcellular localization of the endogenous NSD2 protein. researchgate.netresearchgate.net
Confocal microscopy of U2OS cells treated with the active probe UNC6934 revealed a distinct change in NSD2 localization. researchgate.net Specifically, UNC6934 treatment caused an accumulation of NSD2 signal within the nucleoli, which are sub-nuclear structures responsible for ribosome biogenesis. researchgate.netnih.gov This relocalization phenocopies the effect of certain NSD2 truncations found in multiple myeloma that lack the PWWP1 domain. nih.govnih.gov
As a critical control, parallel experiments were conducted treating U2OS cells with this compound. researchgate.netresearchgate.net The immunofluorescence imaging showed that this compound had no effect on the subcellular localization of NSD2; the protein remained distributed as it was in the untreated or DMSO-treated cells. researchgate.net This finding was essential to conclude that the observed nucleolar accumulation was a direct result of UNC6934 engaging and inhibiting the function of the NSD2-PWWP1 domain, which normally helps tether the protein to chromatin outside the nucleolus. researchgate.netresearchgate.net
Biological Contexts and Disease Associations of Nsd2 Probed with Unc6934, Controlled by Unc7145
NSD2 Dysregulation in Oncogenesis
The NSD family of protein lysine (B10760008) methyltransferases, which includes NSD1, NSD2, and NSD3, are crucial regulators of chromatin structure and gene expression. aacrjournals.org When their function is disrupted in cancer, it leads to widespread epigenetic changes that can drive uncontrolled cell growth. patsnap.comaacrjournals.org The dysregulation of NSD2, in particular, has been identified as a significant contributor to oncogenesis across a spectrum of malignancies. foldingathome.org This aberrant activity often results in a global increase of the H3K36me2 mark, which alters transcription patterns and promotes tumorigenesis. aacrjournals.orgnih.gov The use of specific inhibitors like UNC6934, validated by inactive controls such as UNC7145, is instrumental in studying the downstream consequences of NSD2's activity in cancer cells. nih.govbiorxiv.org
The disruption of NSD2's normal function in cancer occurs through several genetic and epigenetic mechanisms. nih.gov These alterations lead to either an increase in the amount of the NSD2 protein or a gain-of-function in its enzymatic activity, both of which can drive cancer development. aacrjournals.org
Aberrant Expression and Amplification: Overexpression of NSD2 is a common feature in many aggressive solid tumors and hematological malignancies. nih.gov This can be caused by the amplification of the gene's locus on the chromosome, leading to an excess production of the NSD2 protein and its oncogenic activity.
Somatic Mutations: Specific point mutations in the NSD2 gene have been identified that enhance its methyltransferase activity. A recurring glutamate-to-lysine mutation at position 1099 (E1099K) in the catalytic SET domain results in a gain-of-function, increasing its activity on H3K36 and contributing to oncogenesis. nih.govaacrjournals.org
Chromosomal Translocations: In certain cancers, chromosomal rearrangements can place the NSD2 gene under the control of a powerful promoter, leading to its significant overexpression. nih.govpatsnap.com
Table 1: Mechanisms of NSD2 Dysregulation in Cancer
| Mechanism | Description | Associated Cancer Types |
|---|---|---|
| Chromosomal Translocation | Rearrangement of a chromosome segment places the NSD2 gene under the control of a strong immunoglobulin heavy chain promoter, causing high levels of expression. | Multiple Myeloma |
| Somatic Mutation | A specific point mutation (e.g., E1099K) in the catalytic domain enhances the enzyme's methyltransferase activity. | Pediatric Acute Lymphoblastic Leukemia |
| Gene Amplification/Overexpression | Increased copy number or transcriptional upregulation of the NSD2 gene leads to excess protein. | Multiple Myeloma, Lung Cancer, Prostate Cancer, Bladder Cancer, Neuroblastoma, Colon Cancer |
The oncogenic role of NSD2 is particularly well-documented in several types of cancer, where its dysregulation is a key driver of the disease.
In approximately 15-20% of multiple myeloma cases, a specific chromosomal translocation, t(4;14), is present. nih.govpatsnap.com This event fuses the NSD2 gene (also known as MMSET and WHSC1) with the powerful immunoglobulin heavy chain (IgH) locus, leading to substantial overexpression of the NSD2 protein. nih.gov This overexpression results in a global increase in H3K36me2 levels, which is believed to drive the oncogenic process in these patients. nih.gov The chemical probe UNC6934 has been shown to induce changes in the cellular localization of NSD2 that mimic the effects of the protein isoforms resulting from this translocation. nih.govnih.gov The inactivity of this compound in the same assays confirms that this effect is a direct consequence of targeting the NSD2 PWWP1 domain. nih.govbiorxiv.org
A subset of pediatric acute lymphoblastic leukemia is characterized by a recurring, hyperactivating point mutation in NSD2, E1099K. nih.gov This gain-of-function mutation enhances the enzyme's ability to methylate H3K36, altering the epigenetic landscape and contributing to the development of leukemia. nih.govaacrjournals.org Studying the specific downstream effects of this mutant form of NSD2 is a key area of research where targeted chemical probes provide valuable insights.
Members of the NSD family of methyltransferases, including NSD1 and NSD3, are also implicated in acute myeloid leukemia. foldingathome.org While specific translocations involving NSD2 are less common in AML than in multiple myeloma, the broader role of the NSD family suggests that dysregulation of H3K36 methylation is an important factor in this disease. researchgate.netfoldingathome.org
Beyond hematological malignancies, NSD2 is frequently overexpressed in a wide array of aggressive solid tumors. nih.gov Studies have linked elevated NSD2 expression to poor prognosis and tumor progression in cancers of the bladder, lung, prostate, and colon, as well as neuroblastoma. foldingathome.orgnih.gov In these contexts, NSD2 overexpression is thought to promote cancer cell proliferation, invasion, and metastasis. nih.gov The investigation into NSD2's function in these various solid tumors represents a significant area of cancer research.
Table 2: NSD2's Role in Specific Cancers
| Cancer Type | Key Genetic Alteration | Consequence of Alteration |
|---|---|---|
| Multiple Myeloma (MM) | t(4;14) translocation | Overexpression of NSD2 protein |
| Pediatric Acute Lymphoblastic Leukemia (ALL) | E1099K somatic mutation | Gain-of-function, hyperactive NSD2 |
| Acute Myeloid Leukemia (AML) | NSD family dysregulation | Altered H3K36 methylation |
| Solid Tumors (Bladder, Lung, etc.) | Gene amplification / overexpression | Increased NSD2 levels promoting tumor growth |
Table 3: Mentioned Compounds
| Compound Name | Description |
|---|---|
| This compound | A synthetic compound that serves as the inactive, negative control for UNC6934. It is structurally similar to UNC6934 but does not bind to or inhibit NSD2. medkoo.comcaymanchem.comnih.gov |
| UNC6934 | A potent and selective chemical probe that acts as an antagonist for the N-terminal PWWP1 domain of the NSD2 protein, used to study its biological function. nih.govselleckchem.comaxonmedchem.com |
| NSD1 | A member of the Nuclear Receptor Binding SET Domain (NSD) family of histone lysine methyltransferases. nih.govresearchgate.net |
| NSD2 | A histone lysine methyltransferase, also known as MMSET or WHSC1, that dimethylates H3K36 and is implicated in various cancers when dysregulated. nih.govpatsnap.com |
| NSD3 | A member of the Nuclear Receptor Binding SET Domain (NSD) family of histone lysine methyltransferases. nih.govresearchgate.net |
Specific Cancer Types:
NSD2-Mediated Signaling Pathways
NSD2 is implicated in the regulation of several key signaling pathways that are crucial for cell growth, proliferation, and survival. The use of UNC6934 as a probe, controlled by this compound, has been instrumental in dissecting the specific role of NSD2 in these pathways.
Wnt/β-catenin Pathway Activation
NSD2 has been shown to promote oncogenesis by modulating the Wnt/β-catenin signaling pathway. It interacts with β-catenin to initiate the pathway and subsequently activates the transcription of downstream target genes, such as CCND1, which is involved in cell cycle progression. nih.gov The specificity of this interaction can be validated in cellular models by demonstrating that treatment with UNC6934, but not this compound, disrupts these downstream effects.
NF-κB Pathway Involvement
The NF-κB signaling pathway is another critical pathway in which NSD2 plays a regulatory role. NSD2 acts as a coactivator of NF-κB, directly interacting with it to activate downstream genes like interleukin-6 (IL-6). nih.gov This activation is associated with increased cell proliferation and survival in cancer cells. Experiments utilizing UNC6934 can demonstrate a reduction in NF-κB target gene expression, while parallel experiments with this compound would show no such effect, confirming the on-target action of UNC6934.
PI3K/Akt/mTOR Pathway Regulation
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. mdpi.com Loss of the tumor suppressor PTEN, a negative regulator of this pathway, is a common event in cancer. nih.gov NSD2 has been identified as a critical driver for metastasis in PTEN-null tumors. It participates in a vicious feedback loop where Akt, activated by PTEN loss, phosphorylates and stabilizes NSD2. nih.gov In turn, overexpressed NSD2 enhances the expression of RICTOR, a key component of the mTORC2 complex, further activating Akt. nih.gov The use of UNC6934, with this compound as a control, is essential to specifically probe the contribution of the NSD2 PWWP1 domain to this complex signaling cascade.
Role in DNA Damage Repair Mechanisms
NSD2 is also significantly involved in the cellular response to DNA damage, playing a role in maintaining genomic stability. nih.gov UNC6934 and this compound are valuable tools for investigating the specific functions of the NSD2 PWWP1 domain in these repair processes.
Regulation of PTEN Methylation by NSD2
A novel function of NSD2 in the DNA damage response involves the methylation of the tumor suppressor PTEN. nih.govwenjianganlab.com In response to DNA double-strand breaks (DSBs), NSD2 mediates the di-methylation of PTEN at lysine 349. nih.govscispace.com This methylation event is crucial for the recruitment of PTEN to the sites of DNA damage. nih.gov The specificity of this NSD2-mediated methylation can be confirmed by showing that UNC6934, but not this compound, can interfere with this process. Inhibiting this methylation sensitizes cancer cells to DNA-damaging agents, highlighting a potential therapeutic avenue. nih.govwenjianganlab.com
Impact on DNA Repair Pathways (e.g., Homologous Recombination)
NSD2 is required for efficient DNA repair through pathways such as homologous recombination. nih.gov The PWWP1 domain of NSD2 is thought to stabilize the binding of NSD2 to chromatin, which is a critical step in the DNA repair process. nih.gov By using UNC6934 to disrupt the interaction of the PWWP1 domain with chromatin, researchers can study the specific consequences for homologous recombination. The use of this compound as a negative control ensures that any observed defects in DNA repair are a direct result of targeting the NSD2 PWWP1 domain. nih.govnih.gov
Interactive Data Table: this compound and Related Compounds
| Compound Name | Function | Target | Use in Research |
| This compound | Negative Control | Inactive against NSD2-PWWP1 | To confirm the specificity of UNC6934's effects. |
| UNC6934 | Chemical Probe / Inhibitor | NSD2-PWWP1 domain | To study the biological functions of the NSD2 PWWP1 domain. |
Other Disease Associations (e.g., Inflammations, Infectious Diseases)
The nuclear receptor-binding SET domain-containing protein 2 (NSD2) has been implicated in various pathological processes beyond its well-documented role in cancer. Emerging research highlights its involvement in inflammatory conditions and the host response to infectious agents. The function of NSD2 in these contexts is complex, with evidence suggesting both pro- and anti-inflammatory roles depending on the specific cellular and disease context. This section will explore the association of NSD2 with inflammation, particularly in the context of intestinal diseases, and its emerging role in infectious diseases.
Recent studies have increasingly pointed towards a significant role for NSD2 in modulating inflammatory responses. researchgate.net For instance, in prostate cancer, an upregulation of NSD2 has been correlated with increased expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Furthermore, investigations into multiple myeloma have revealed that NSD2 can regulate various immune-related pathways. researchgate.net Overexpression of NSD2 in these cancer cells has been shown to suppress the expression of Major Histocompatibility Complex class II (MHC-II) genes, which are crucial for presenting antigens to immune cells. researchgate.net This suggests that NSD2 may contribute to immune evasion by tumors. researchgate.net Additionally, NSD2 can alter the secretion of various cytokines and chemokines, including CCL2, CXCL9, MCP-1, IL-16, and IL-10, further indicating its role in modulating the immune microenvironment. researchgate.net
There is also growing interest in the role of NSD2 in the context of viral infections. nih.gov Some studies suggest that targeting NSD2 could be a strategy to counteract epigenetic changes induced by viruses and thereby restore normal cellular functions. nih.gov For example, there is evidence of a potential Human Papillomavirus (HPV)-mediated regulation of NSD2. nih.gov Furthermore, research indicates that NSD2 may promote the production of Type I interferons (IFN-I), which are critical components of the innate immune response to viral infections. researchgate.net This is reportedly achieved through the mediation of histone methylation at the promoters of IFN-I genes. researchgate.net
Intestinal Mucosal Barrier Homeostasis
A significant body of research has elucidated the critical role of NSD2 in maintaining the homeostasis of the intestinal mucosal barrier. The integrity of this barrier is essential for preventing the translocation of harmful substances and pathogens from the gut lumen into the systemic circulation, thereby preventing inflammation.
Studies have shown that the expression of NSD2 is notably decreased in the intestinal epithelial cells (IECs) of patients with Inflammatory Bowel Disease (IBD), as well as in mouse models of the disease. This downregulation of NSD2 is associated with a compromised intestinal barrier and an exacerbated inflammatory response. Experiments using mice with a specific knockout of NSD2 in their intestinal epithelial cells have demonstrated that the deficiency of this protein aggravates epithelial barrier disruption and the subsequent inflammatory response.
Mechanistically, NSD2 plays a pivotal role in the biosynthesis of taurine (B1682933), an amino acid known for its anti-inflammatory and cytoprotective properties. NSD2 achieves this by regulating the expression of flavin-containing monooxygenase (FMO), a key enzyme in taurine synthesis. The loss of NSD2 leads to a downregulation of histone H3 lysine 36 dimethylation (H3K36me2) and subsequently, a decrease in FMO expression. This, in turn, results in reduced taurine biosynthesis in IECs. Importantly, supplementation with taurine has been shown to significantly alleviate the symptoms of IBD that are induced by NSD2 deficiency, underscoring the importance of this pathway in maintaining intestinal health.
Conversely, in the context of nonalcoholic steatohepatitis (NASH), intestinal NSD2 has been found to play a detrimental role by impairing the intestinal barrier. In this scenario, NSD2 is suggested to mediate its effects through an ERN1–JNK pathway-mediated inflammatory response.
The table below summarizes key research findings on the role of NSD2 in intestinal mucosal barrier homeostasis.
| Finding | Context/Model | Mechanism of Action | Outcome |
| Decreased NSD2 expression | IBD patients and mouse models | - | Associated with compromised intestinal barrier and increased inflammation. |
| NSD2 knockout in intestinal epithelial cells | Mouse models of IBD | - | Aggravated epithelial barrier disruption and inflammatory response. |
| NSD2 regulation of taurine biosynthesis | Intestinal epithelial cells | Regulates flavin-containing monooxygenase (FMO) expression via H3K36me2. | Maintains intestinal barrier integrity. |
| Taurine supplementation | NSD2-deficient mouse models of IBD | Compensates for reduced endogenous taurine synthesis. | Alleviates IBD symptoms. |
| NSD2 in NASH | - | Mediates intestinal barrier impairment via ERN1–JNK pathway. | Contributes to NASH pathology. |
Future Research Directions and Unanswered Questions
Further Elucidation of NSD2 Functionality
The NSD2 protein is a multi-domain enzyme primarily responsible for di-methylating histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active transcription. wpmucdn.commdpi.com Beyond its catalytic SET domain, NSD2 contains several "reader" domains, including two PWWP and five PHD domains, which are thought to interpret the chromatin landscape and guide the enzyme's localization and activity. nih.govnih.gov
Exploration of PWWP Domains as Druggable Targets
Historically, the catalytic SET domains of histone methyltransferases have been the primary focus for inhibitor development, but these have proven challenging targets. nih.gov The successful development of UNC6934 has been a landmark achievement, establishing that the PWWP reader domains are indeed druggable targets. researchgate.netmdpi.com This opens up a new frontier for epigenetic drug discovery.
Future research will focus on expanding the chemical toolbox for other PWWP domains across the proteome, as these domains are found in many other proteins involved in chromatin regulation. nih.gov The exploration of PWWP domains as therapeutic targets is a promising strategy, as it offers an alternative to targeting the often-conserved catalytic sites of enzymes. researchgate.net Structure-based drug design and screening campaigns can be employed to develop novel, potent, and selective antagonists for the PWWP domains of NSD1, NSD3, and other key chromatin-associated proteins, with the goal of creating new classes of therapeutics for cancer and other diseases. nih.govchemrxiv.org
Investigation of Resistance Mechanisms (if applicable for NSD2 inhibition)
As with any targeted therapy, the potential for drug resistance is a critical consideration. While clinical inhibitors of NSD2 are still in early development, understanding potential resistance mechanisms is a proactive necessity. nih.gov Research indicates that NSD2 overexpression is linked to resistance to existing therapies, such as the immunomodulatory drug lenalidomide (B1683929) and the endocrine therapy tamoxifen. aacrjournals.orgnih.gov One study found that NSD2 drives resistance by reprogramming cellular metabolism. nih.gov Furthermore, a positive feedback loop involving Aurora kinase A can protect the NSD2 protein from degradation, contributing to chemoresistance in multiple myeloma. nih.gov
A particularly novel finding suggests that loss of NSD2 can confer resistance to EZH2 inhibitors in B-cell lymphoma by altering the balance of histone modifications at key gene regulatory elements. aacrjournals.org This highlights the complex crosstalk within the epigenetic machinery. Future investigations should use both catalytic inhibitors and non-catalytic antagonists like UNC6934 to explore how cancer cells might adapt to long-term NSD2 inhibition. This could involve upregulation of parallel pathways, mutations in the target domain that prevent drug binding, or activation of downstream effectors that bypass the need for NSD2.
Novel Therapeutic Strategies Beyond Catalytic Inhibition
Targeting the catalytic activity of an enzyme is a conventional therapeutic approach. However, many proteins, including NSD2, have crucial non-catalytic or "scaffolding" functions that are equally important for their role in disease. nih.gov The development of molecules like UNC6934 that disrupt a protein-protein interaction domain (the PWWP1 reader domain) exemplifies a novel strategy that moves beyond simple catalytic inhibition. nih.gov
An even more advanced strategy is the development of proteolysis-targeting chimeras (PROTACs). These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. A first-in-class NSD2 degrader, MS159, was developed using the UNC6934 chemical probe as its NSD2-binding component. nih.gov This approach is particularly powerful as it eliminates the entire protein, thereby ablating both its catalytic and non-catalytic functions. nih.gov Future work will focus on optimizing such degraders for improved potency and in vivo bioavailability, representing a promising therapeutic modality that offers a more comprehensive suppression of NSD2 activity compared to traditional inhibitors. nih.govresearchgate.net
Application of UNC7145 in High-Throughput Screening Campaigns
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast compound libraries to identify new inhibitors. nih.govresearchgate.net Robust HTS assays have been developed to find small-molecule inhibitors of NSD2's catalytic activity. nih.gov
In this context, this compound and its active counterpart UNC6934 are ideal tools for screening campaigns aimed at discovering new ligands for the NSD2 PWWP1 domain. In a typical HTS setup, UNC6934 could be used to develop and validate an assay that detects the disruption of the PWWP1-histone interaction. Once primary "hits" are identified from a large library, this compound plays a critical role in the follow-up validation. By testing hits in the presence of this compound, researchers can eliminate false positives that arise from non-specific interactions with the assay system. Only compounds whose activity is not mimicked by the inactive this compound would be considered specific binders and prioritized for further development. This counterscreening step is essential for ensuring the quality and specificity of the identified leads.
Integration of Multi-Omics Data for Comprehensive Understanding
To fully grasp the biological consequences of NSD2 inhibition, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as genomics, transcriptomics (gene expression), proteomics (protein levels), and epigenomics (chromatin modifications)—provides a holistic view of the cellular response to targeting NSD2. researchgate.net
Recent studies have begun to apply these powerful techniques. For instance, the development of an NSD2-specific degrader has been used to facilitate a multi-omics characterization of its role in multiple myeloma, revealing direct impacts on the organization and activity of gene regulatory elements. researchgate.net Another project performed quantitative proteomics to profile changes in a wide array of histone modifications following treatment of cancer cells with an NSD2 inhibitor. ebi.ac.uk Future research will increasingly rely on these integrated approaches. By combining transcriptomics (RNA-seq) with epigenomic mapping (ChIP-seq for H3K36me2) and proteomics after treatment with UNC6934 (and this compound as a control), researchers can build comprehensive models of how antagonizing the PWWP1 domain rewires cellular signaling and gene expression networks, leading to a deeper and more actionable understanding of NSD2's function in cancer.
Q & A
Q. What is the role of UNC7145 in studies involving UNC6934?
this compound is a structurally related negative control compound for the NSD2-PWWP1 antagonist UNC6934. Its primary role is to validate the specificity of UNC6934 by isolating target-dependent effects. Unlike UNC6934, this compound lacks biochemical activity (e.g., no binding in SPR assays, no disruption of NSD2-PWWP1 interactions in NanoBRET assays) due to a single structural modification: replacement of a cyclopropyl group with an isopropyl group. This ensures observed cellular or biochemical effects are attributable to UNC6934’s mechanism, not off-target artifacts .
Q. How does this compound serve as a negative control in biochemical assays?
this compound is used to establish baseline responses in assays measuring NSD2-PWWP1 engagement. For example:
- In SPR assays , this compound shows no binding to NSD2-PWWP1 (Kd undetectable vs. 80 nM for UNC6934) .
- In NanoBRET cellular assays , this compound does not alter NSD2-PWWP1/H3K36me2 nucleosome interactions (IC50 >20 µM vs. 1.09 µM for UNC6934) .
- In chemical proteomics , this compound fails to compete with UNC6934-derived probes (e.g., UNC7096) for NSD2-PWWP1 binding, confirming target specificity .
Q. What experimental design considerations are necessary when using this compound?
- Concentration matching : Use this compound at the same molar concentration as UNC6934 (e.g., 5–10 µM in cellular assays) to control for solvent or vehicle effects .
- Assay validation : Include orthogonal assays (e.g., SPR, DSF, NanoBRET) to confirm this compound’s inactivity in the specific experimental system .
- Cytotoxicity controls : Verify that neither this compound nor UNC6934 induces cytotoxicity at working concentrations (e.g., ≤10 µM over 72 hours) to isolate mechanistic effects .
Advanced Research Questions
Q. How can researchers validate the inactivity of this compound across multiple assay platforms?
A multi-platform approach is critical:
- Biophysical assays : Use differential scanning fluorimetry (DSF) to confirm no thermal stabilization of NSD2-PWWP1 by this compound (ΔTm <0.5°C vs. ΔTm = ~5°C for UNC6934) .
- Competitive binding : Perform AlphaScreen assays with H3K36me2 nucleosomes; this compound does not inhibit NSD2-PWWP1 binding even at 100 µM, unlike UNC6934 (IC50 = 104 nM) .
- Proteomic profiling : Use label-free proteomics to confirm no off-target engagement by this compound in cellular lysates, contrasting with UNC6934’s selective NSD2 enrichment .
Q. What structural insights explain the lack of activity in this compound compared to UNC6934?
The cyclopropyl → isopropyl substitution in this compound disrupts critical interactions within NSD2-PWWP1’s methyl-lysine binding pocket:
- The cyclopropyl group in UNC6934 occupies a hydrophobic cavity near residue G268, which is absent in this compound. Mutagenesis (e.g., G268S) abolishes UNC6934 binding but does not affect this compound .
- Molecular dynamics simulations suggest the isopropyl group in this compound causes steric clashes, reducing binding affinity by >100-fold .
Q. How does this compound aid in distinguishing target-specific effects from off-target artifacts in cellular localization studies?
this compound controls for nonspecific effects on NSD2 subcellular localization:
- In confocal microscopy , UNC6934 (5 µM) induces nucleolar accumulation of endogenous NSD2 (Pearson correlation coefficient [PCC] = 0.45 vs. 0.15 for DMSO), while this compound shows no effect (PCC = 0.18) .
- Co-staining with nucleolar markers (e.g., fibrillarin) and RNA polymerase I inhibitors (e.g., actinomycin D) confirms UNC6934’s effect is mechanistically linked to PWWP1 antagonism, not artifacts .
Methodological Validation Tables
Q. Table 1: Key Assay Parameters for this compound Validation
| Assay Type | This compound Result | UNC6934 Result | Evidence |
|---|---|---|---|
| SPR Binding | No binding (Kd ND) | Kd = 80 ± 18 nM | |
| NanoBRET (IC50) | >20 µM | 1.09 ± 0.23 µM | |
| DSF (ΔTm) | <0.5°C | ~5°C | |
| Cytotoxicity (72h) | None at ≤10 µM | None at ≤10 µM |
Q. Table 2: Structural Comparison of UNC6934 vs. This compound
| Feature | UNC6934 | This compound | Functional Impact |
|---|---|---|---|
| Cyclopropyl group | Present | Replaced with isopropyl | Loss of hydrophobic cavity binding in NSD2-PWWP1 |
| Aromatic interactions | Engages F266 | No engagement | Disrupted H3K36me2 competition |
Key Research Gaps and Future Directions
- Domain cooperativity : How do other NSD2 reader domains (e.g., PHD fingers) compensate for PWWP1 antagonism? Mutagenesis studies combined with this compound/UNC6934 treatment could clarify this .
- Long-term effects : While acute cytotoxicity is absent, prolonged this compound exposure (e.g., >1 week) requires evaluation in models of NSD2-driven pathologies (e.g., multiple myeloma) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
